molecular formula C21H24N4O2 B14136089 2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide CAS No. 1081140-50-2

2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide

Cat. No.: B14136089
CAS No.: 1081140-50-2
M. Wt: 364.4 g/mol
InChI Key: NLEFQBHITYZWOD-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-methoxyaniline and isopropylamine, which undergo a series of reactions including cyclization and condensation to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide
  • 2-(3-methoxyphenyl)-N-(methyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide

Uniqueness

What sets 2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. This unique structure may offer advantages in terms of selectivity and potency in various applications.

Properties

CAS No.

1081140-50-2

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-propan-2-yl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole-8-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-14(2)22-21(26)15-7-8-19-18(11-15)23-20-13-24(9-10-25(19)20)16-5-4-6-17(12-16)27-3/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,26)

InChI Key

NLEFQBHITYZWOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N3CCN(CC3=N2)C4=CC(=CC=C4)OC

Origin of Product

United States

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